molecular formula C24H18N4O3 B5436914 (2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

(2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5436914
M. Wt: 410.4 g/mol
InChI Key: RZVHOFOLHHLOKS-UNOMPAQXSA-N
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Description

(2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a synthetic organic compound that features a benzimidazole core, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Methyl Group: Alkylation of the benzimidazole core with a methylating agent.

    Formation of the Phenyl Group: Coupling reactions such as Suzuki or Heck coupling to introduce the phenyl group.

    Nitrile Group Addition: Introduction of the nitrile group through nucleophilic substitution or other suitable methods.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the phenyl group or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzimidazole or phenyl group.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes or receptors, potentially serving as an inhibitor or modulator.

Medicine

Medicinal chemistry applications include the exploration of its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrial applications may involve its use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile would depend on its specific interactions with biological targets. This could involve binding to active sites of enzymes, altering receptor activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methyl and nitro groups.

    (2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group.

    (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: Lacks the methyl group.

Properties

IUPAC Name

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[4-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-16-5-10-22-23(11-16)27-24(26-22)19(14-25)12-17-6-8-21(9-7-17)31-15-18-3-2-4-20(13-18)28(29)30/h2-13H,15H2,1H3,(H,26,27)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVHOFOLHHLOKS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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